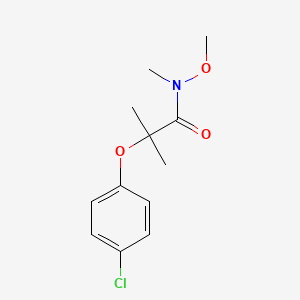
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity due to its stimulant properties. MDPV is structurally similar to other cathinones, such as methcathinone and mephedrone, and has been found to have similar effects on the central nervous system.
作用機序
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a feeling of euphoria and increased energy. The exact mechanism of action of this compound is not fully understood, but it is thought to act on the dopaminergic and noradrenergic systems in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other adverse effects. This compound has also been found to have neurotoxic effects on the brain, leading to long-term damage and cognitive impairment.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, this compound is also highly addictive and can be dangerous to handle, making it difficult to use in lab experiments. Additionally, this compound has a number of adverse effects on the body, making it difficult to study its effects in a controlled environment.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of ADHD and depression. Another area of interest is the development of new synthetic cathinones with improved therapeutic properties and reduced adverse effects. Finally, there is a need for further research into the long-term effects of this compound on the brain and body, as well as the potential for addiction and abuse.
合成法
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then reacted with 4-chlorobenzaldehyde to form this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
科学的研究の応用
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has been widely studied for its psychoactive properties and potential therapeutic uses. It has been found to have stimulant effects similar to those of amphetamines and cocaine, and has been used recreationally as a substitute for these drugs. However, this compound has also been found to have potential therapeutic uses, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,11(15)14(3)16-4)17-10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASYOFQNFLVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)OC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)
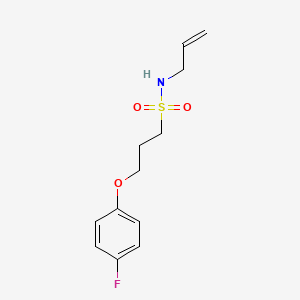

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

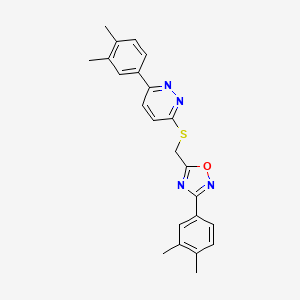
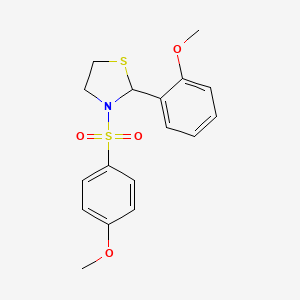
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)
![(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2577486.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2577488.png)
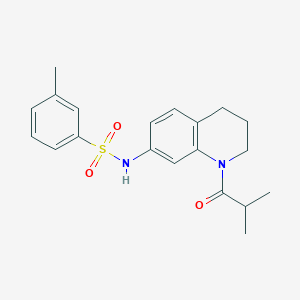
![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)